6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate
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Overview
Description
6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure consists of a six-membered ring with an oxygen atom, making it an oxabicyclo compound, and a pentanoate ester group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate typically involves the following steps:
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Formation of the Oxabicyclo[3.1.0]hexane Core: : This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes. The reaction is catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
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Esterification: : The oxabicyclo[3.1.0]hexane core is then esterified with pentanoic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and materials with specific properties, such as increased thermal stability or mechanical strength.
Biological Studies: The compound is used in studying enzyme mechanisms and interactions due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active oxabicyclo[3.1.0]hexane core, which then interacts with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene oxide:
Cyclopentane oxide: Another related compound with a similar core structure but different functional groups.
Uniqueness
6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate is unique due to its combination of a bicyclic core and an ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62088-44-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-2-yl pentanoate |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-9(11)12-7-5-6-8-10(7)13-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
BSNPMAYSWLNHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1O2 |
Origin of Product |
United States |
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